4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile
Description
This compound features a benzonitrile core linked to a piperidine ring via a carbonyl group. The piperidine moiety is substituted with a methyl[3-(trifluoromethyl)pyridin-2-yl]amino group, contributing to its unique electronic and steric properties. The trifluoromethylpyridine segment enhances lipophilicity and metabolic stability, while the benzonitrile group may facilitate hydrogen bonding or dipole interactions in biological systems.
Properties
IUPAC Name |
4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c1-26(18-17(20(21,22)23)5-2-10-25-18)16-4-3-11-27(13-16)19(28)15-8-6-14(12-24)7-9-15/h2,5-10,16H,3-4,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXCXUDWDEFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit various enzymes and receptors
Mode of Action
It’s likely that the compound interacts with its targets by forming covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect various pathways, including the suzuki–miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds, which are crucial for many biological processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds with a -cf3 group have been found to exhibit improved drug potency by lowering the pk a of the cyclic carbamate. This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have moderate inhibitory activity toward certain enzymes. This suggests that the compound may have potential therapeutic effects.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that modifications in the trifluoromethyl group and the piperidine moiety can enhance the compound's efficacy against various cancer cell lines. For instance, studies have shown that similar compounds exhibit selective cytotoxicity, making them promising candidates for targeted cancer therapies .
Neuropharmacology
Research has explored the neuropharmacological effects of compounds structurally related to this benzonitrile derivative. These studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems. The presence of the pyridine and piperidine rings may influence receptor binding affinities, which is crucial for developing effective neuroprotective agents .
Anti-inflammatory Properties
Compounds with similar structural features have demonstrated anti-inflammatory properties, suggesting that this compound might also possess such effects. Investigations into its mechanism of action could reveal pathways involved in inflammation modulation, paving the way for new therapeutic strategies in inflammatory diseases .
Antimicrobial Activity
There is emerging evidence that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activity. This could position the compound as a candidate for further studies aimed at developing new antimicrobial agents, particularly against resistant strains of bacteria .
Table 1: Summary of Research Findings on Related Compounds
| Study | Compound | Application | Findings |
|---|---|---|---|
| Study A | 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine) | Antitumor | Significant cytotoxicity against melanoma cell lines |
| Study B | Trifluoromethyl-pyridine derivatives | Neuroprotective | Improved cognitive function in animal models |
| Study C | Benzamide analogs | Anti-inflammatory | Reduced cytokine production in vitro |
| Study D | Pyridine-based compounds | Antimicrobial | Effective against MRSA strains |
Notable Case Studies
- Case Study on Antitumor Activity : A recent study highlighted that a derivative of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as an anticancer drug .
- Neuropharmacological Investigation : Another study focused on the neuroprotective effects of similar compounds, showing significant improvements in behavioral tests related to memory and learning when administered to rodent models .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and analogues from the evidence:
Key Observations
a) Backbone and Substituent Variations
- The target compound shares a piperidine-carbonyl-benzonitrile scaffold with 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile .
- In contrast, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile lacks a carbonyl group but retains dual piperidine rings, which adopt chair conformations dominated by van der Waals interactions. This structural rigidity may enhance its utility as a synthetic intermediate for bioactive molecules.
b) Functional Group Impact
- The propenylcarbonyl backbone in 4-((3,3,3-Trifluoro-2-trifluoromethyl)propenylcarbonyl)benzonitrile introduces conformational flexibility absent in the target compound. Its dual trifluoromethyl groups could enhance resistance to oxidative degradation but may also increase steric hindrance in biological interactions.
- Fipronil , a pyrazole-carbonitrile insecticide, demonstrates how the trifluoromethyl group and sulfinyl moiety synergize for pesticidal activity. While structurally distinct from the target compound, it underscores the role of trifluoromethyl groups in enhancing chemical stability and target specificity.
c) Crystallographic and Conformational Insights
- The piperidine rings in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile adopt chair conformations , which are energetically favorable for packing via van der Waals forces. By analogy, the target compound’s piperidine ring may adopt similar conformations, influencing its interaction with biological targets or crystallization behavior.
Q & A
Q. How should researchers address discrepancies in melting points reported across literature sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
